(2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol
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Overview
Description
(2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol is an organic compound that features both an imidazole ring and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via alkylation reactions. For instance, 2-chloro-N,N-dimethylethylamine can be reacted with the imidazole derivative to form the desired product.
Hydroxymethylation: The final step involves the hydroxymethylation of the imidazole ring, which can be achieved using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can undergo reduction reactions, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe to investigate biological pathways involving imidazole-containing compounds. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its imidazole ring is a common motif in many drugs, and the dimethylaminoethyl group can enhance the compound’s pharmacokinetic properties.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and as an intermediate in the production of pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[2-[2-(dimethylamino)ethyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C8H15N3O/c1-11(2)4-3-8-9-5-7(6-12)10-8/h5,12H,3-4,6H2,1-2H3,(H,9,10) |
InChI Key |
IMRGLYQIHTUNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NC=C(N1)CO |
Origin of Product |
United States |
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